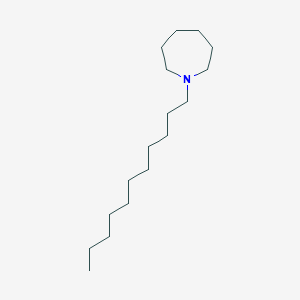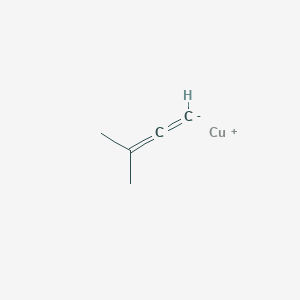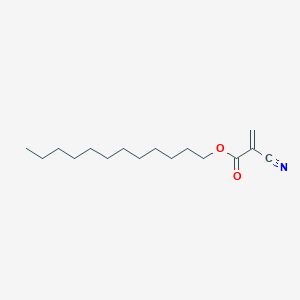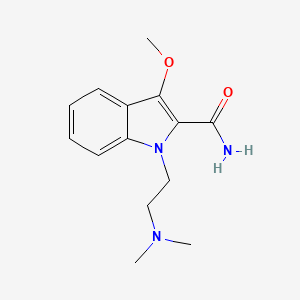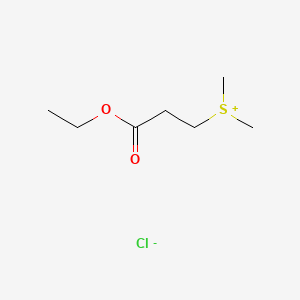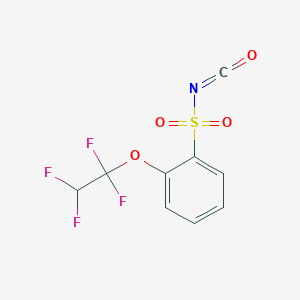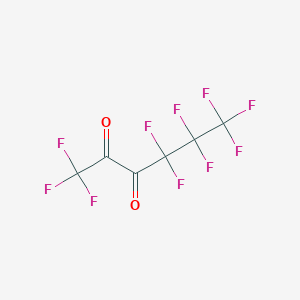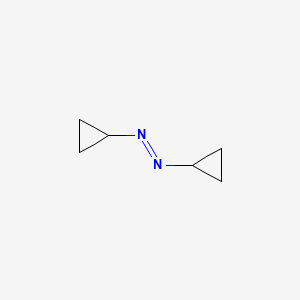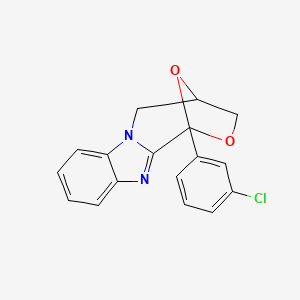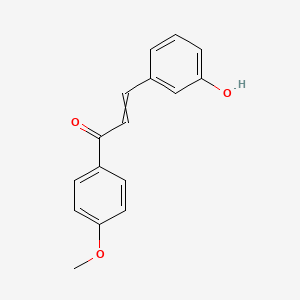
2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of both hydroxy and methoxy functional groups attached to phenyl rings, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- typically involves the condensation of appropriate aromatic aldehydes with acetophenone derivatives under basic conditions. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide, which facilitate the aldol condensation reaction. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as acidic or basic ion-exchange resins can be employed to streamline the synthesis. Additionally, continuous flow reactors may be used to scale up the production while maintaining consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- **2-Propen-1-one, 3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)-
- **2-Propen-1-one, 3-(3-methoxyphenyl)-1-(4-hydroxyphenyl)-
- **2-Propen-1-one, 3-(3,4-dihydroxyphenyl)-1-(4-methoxyphenyl)-
Uniqueness
2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl rings. This unique arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
75849-17-1 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-11,17H,1H3 |
InChI Key |
UTIGWEHMQWYSCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


